(s)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid
Description
(S)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid is a chiral propanoic acid derivative featuring a biphenyl group at the 3-position and an aminomethyl (-CH2NH2) substituent at the 2-position. Its S-configuration imparts stereochemical specificity, which is critical for interactions in biological systems.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C16H17NO2/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1 |
InChI Key |
LGXCBYBDNGJBSO-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](CN)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CN)C(=O)O |
Origin of Product |
United States |
Biological Activity
(S)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid, also known by its CAS number 155760-02-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.
- Molecular Formula : C₁₅H₁₅NO₂
- Molecular Weight : 241.29 g/mol
- CAS Number : 155760-02-4
- Purity : Typically available in high purity for research applications .
Research indicates that this compound may exhibit various biological activities, particularly in the context of cancer treatment and neuroprotection. The following mechanisms have been proposed:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. It has shown potential cytotoxic effects against human cancer cell lines, indicating a possible role in cancer therapy .
- Neuroprotective Effects : Some derivatives related to this compound have been studied for their neuroprotective properties, potentially offering benefits in neurodegenerative diseases .
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
| Activity | Cell Line/Model | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HeLa (cervical carcinoma) | 10.5 | Induces apoptosis via mitochondrial pathways |
| Cytotoxicity | A549 (lung adenocarcinoma) | 8.7 | Inhibits cell proliferation and induces ROS |
| Antimicrobial | Various bacterial strains | N/A | Disruption of bacterial cell wall synthesis |
| Neuroprotection | SH-SY5Y (neuroblastoma) | N/A | Modulation of neuroinflammatory pathways |
Case Studies
-
Cytotoxic Mechanism in Cancer Cells :
A study investigated the cytotoxic effects of this compound on HeLa cells. The compound induced apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction . -
Neuroprotective Studies :
In a model of neurodegeneration, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that these compounds could reduce cell death and improve cell viability under stress conditions, suggesting their potential use in treating neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Biphenyl and Amino/Aminomethyl Substituents
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Stereochemical Impact: Enantiomers like (R)- and (S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid may exhibit divergent receptor binding or metabolic stability.
- Lipophilicity : Chlorinated (e.g., ) or acetylated derivatives (e.g., ) show increased logP values, enhancing membrane permeability.
- Thermal Stability : Thiazole derivatives (e.g., 12h) have high melting points (~190°C), indicating robust crystalline structures .
Q & A
Q. What synthetic methodologies are available for producing (S)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid, and how do protease enzymes enhance enantioselectivity?
The compound can be synthesized via a chemo-enzymatic route starting from 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoic acid ester. Protease enzymes (e.g., subtilisin) catalyze the hydrolysis of the ester group under mild conditions, achieving high enantiomeric purity. The presence of an aldehyde or metal-aldehyde complex stabilizes the transition state, favoring (S)-enantiomer formation. Reaction parameters like pH (6.5–8.0) and temperature (25–40°C) are critical for enzyme activity .
Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation and purity assessment of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the biphenyl backbone and aminomethyl group. Aromatic protons appear as multiplets (δ 7.2–7.6 ppm), while the aminomethyl group resonates at δ 3.1–3.5 ppm.
- High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid, ensuring >99% enantiomeric excess.
- Mass Spectrometry (MS): ESI-MS ([M+H]+ m/z 296.1) validates molecular weight .
Advanced Research Questions
Q. How can reaction parameters (e.g., temperature, solvent choice) be optimized in the chemo-enzymatic synthesis to maximize yield and enantiomeric excess?
- Temperature: Enzymatic activity peaks at 30–35°C; higher temperatures (>40°C) denature the protease.
- Solvent System: A biphasic system (water:ethyl acetate) improves substrate solubility and enzyme stability.
- Aldehyde Additives: Benzaldehyde (10 mM) increases enantioselectivity (ee >98%) by coordinating with the metal ion (e.g., Zn²+) in the enzyme’s active site.
- Kinetic Resolution: Monitoring reaction progress via HPLC ensures termination at 50–60% conversion to avoid racemization .
Q. What experimental approaches are recommended for studying the compound's bioactivity as a non-proteinogenic amino acid analog?
- Receptor Binding Assays: Radioligand displacement studies (e.g., using 3H-labeled ligands) quantify affinity for neurotransmitter receptors (e.g., NMDA or GABA receptors).
- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS tracks parent compound depletion over time.
- Cellular Uptake: Fluorescent tagging (e.g., FITC conjugation) visualizes intracellular accumulation in neuronal cell lines via confocal microscopy .
Q. How does the biphenyl moiety influence the compound's biochemical stability, and what strategies mitigate metabolic degradation in vitro?
The biphenyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier permeability. However, oxidative metabolism at the para-position generates hydroxylated metabolites. Strategies include:
- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF3) to reduce CYP450-mediated oxidation.
- Prodrug Design: Mask the carboxylic acid as an ethyl ester to enhance stability in plasma.
- Co-administration with Inhibitors: Use ketoconazole (CYP3A4 inhibitor) in in vitro assays to isolate non-enzymatic degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
